Cabamiquine

antimalarial drug discovery Plasmodium falciparum in vitro susceptibility

Secure Cabamiquine—a first-in-class Plasmodium translation elongation factor 2 (eEF2) inhibitor—for your antimalarial R&D programs. Unlike standard blood-stage agents, its novel eEF2-targeting mechanism ensures no cross-resistance with artemisinin derivatives or chloroquine. Its multi-stage activity (asexual blood, gametocyte, liver) makes it an essential reference control in ex vivo P. falciparum field-isolate susceptibility assays (IC50 <10 nM) and a cornerstone for developing dose-optimized pyronaridine combinations. High purity (≥98%) is mandatory for reproducible biochemical studies of ribosome translocation, resistance mutation profiling, and cytostatic-versus-cytotoxic killing dynamics. Procure from certified vendors to ensure batch consistency for translational research and preclinical workflow integration.

Molecular Formula C27H31FN4O2
Molecular Weight 462.6 g/mol
CAS No. 1469439-69-7
Cat. No. B607003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCabamiquine
CAS1469439-69-7
SynonymsDDD107498;  DDD-107498;  DDD 107498;  DDD 498;  DDD-498;  DDD498;  MMV121;  MMV-121;  MMV 121
Molecular FormulaC27H31FN4O2
Molecular Weight462.6 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCNC(=O)C2=CC(=NC3=C2C=C(C=C3)F)C4=CC=C(C=C4)CN5CCOCC5
InChIInChI=1S/C27H31FN4O2/c28-22-7-8-25-23(17-22)24(27(33)29-9-12-31-10-1-2-11-31)18-26(30-25)21-5-3-20(4-6-21)19-32-13-15-34-16-14-32/h3-8,17-18H,1-2,9-16,19H2,(H,29,33)
InChIKeyBENUHBSJOJMZEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cabamiquine (DDD107498) for Malaria Research: Product Profile and Procurement Overview


Cabamiquine (CAS 1469439-69-7, synonym DDD107498, M5717) is an orally active antimalarial compound that inhibits the Plasmodium translation elongation factor 2 (eEF2), a novel target essential for parasite protein synthesis [1]. It demonstrates potent activity across multiple life-cycle stages of the Plasmodium parasite, including the asexual blood stages, gametocytes, and liver stages, and exhibits favorable pharmacokinetic properties in preclinical models [1][2]. The compound is currently under clinical development as a next-generation antimalarial agent, with a focus on single-dose cure, transmission blocking, and chemoprotection applications [1][3].

Why Cabamiquine Cannot Be Interchanged with Other Antimalarial Agents


Cabamiquine is not functionally interchangeable with other antimalarial agents due to its unique inhibition of the Plasmodium translation elongation factor 2 (eEF2) [1]. This novel mechanism of action avoids cross-resistance with current frontline drugs, including artemisinin derivatives and chloroquine [1]. Furthermore, its multi-stage activity profile—encompassing blood-stage schizonts, gametocytes, and liver stages—is not replicated by most existing antimalarials, which typically target only the asexual blood stages [2]. Direct substitution with other eEF2 inhibitors or compounds from different classes would fail to provide the same therapeutic and transmission-blocking outcomes, as evidenced by quantitative comparisons of potency, killing kinetics, and in vivo efficacy [3].

Quantitative Evidence Guide for Cabamiquine: Comparative Performance Data Against Plasmodium falciparum


Comparative In Vitro Potency of Cabamiquine Against P. falciparum Field Isolates

In a 2026 study of 26 P. falciparum field isolates from Mali, cabamiquine demonstrated consistently strong ex vivo activity with an IC50 of <10 nM across all tested isolates [1]. In contrast, the next-generation antimalarial candidate KDU691 showed only moderate activity with a median IC50 of 18-22 nM [1]. Chloroquine exhibited marked inter- and intra-site variability with IC50 values ranging from ~50 nM to 1300 nM [1].

antimalarial drug discovery Plasmodium falciparum in vitro susceptibility

Cabamiquine vs. Pyronaridine: Comparative Parasite Killing Kinetics in Pharmacometric Model

In a pharmacometric modeling study using ex vivo P. falciparum field isolates, pyronaridine monotherapy at doses as high as 720 mg provided suboptimal parasite killing rates [1]. In contrast, the combination of a single 330 mg dose of cabamiquine with 360 mg pyronaridine provided over 90% parasite killing in most simulated patients [1].

antimalarial combination therapy pharmacometrics dose optimization

Comparative Killing Kinetics: Cabamiquine vs. Chloroquine in Time-Lapse Microscopy

Time-lapse microscopy of P. falciparum-infected red blood cells revealed that cabamiquine exhibits a distinct cytostatic phase prior to parasite killing, characterized by a lag phase before host cell lysis [1]. In contrast, chloroquine demonstrated a faster-killing profile with no observable lag phase [1].

drug action kinetics time-lapse microscopy cytostatic vs. cytotoxic

Comparative Activity Against P. ovale and P. malariae Field Isolates

In a 2026 ex vivo study of non-falciparum field isolates from Ghana and Mali, cabamiquine showed potent activity against P. ovale with a median IC50 of 0.9441 nM (range 0.225 to 2.315 nM), which was not significantly different from its activity against P. falciparum [1]. However, P. malariae isolates were less susceptible to cabamiquine (median IC50 = 3.915 nM; range 1.410 to 7.010 nM) compared with P. falciparum (p = 0.001) [1].

non-falciparum malaria Plasmodium ovale Plasmodium malariae

Target-Based Potency: Cabamiquine Inhibition of PfeEF2 vs. Whole-Cell Activity

Cabamiquine inhibits protein synthesis by targeting the Plasmodium translation elongation factor 2 (eEF2), with an EC50 of 2 nM against the wild-type PfeEF2 in a biochemical assay [1]. This correlates closely with its whole-cell EC50 of 1 nM against P. falciparum 3D7 parasites [1].

translation elongation factor 2 eEF2 target engagement

Cross-Resistance Profile: Cabamiquine vs. Standard Antimalarials in Resistant Strains

In a 2026 study, cabamiquine-resistant P. falciparum laboratory strains (with PfeEF2 mutations) showed limited variation in susceptibility to a panel of standard antimalarials including amodiaquine, tafenoquine, sulfadoxine, pyrimethamine, pyronaridine, lumefantrine, chloroquine, primaquine, and quinine [1]. This indicates that cabamiquine resistance does not confer cross-resistance to existing drugs [1].

drug resistance cross-resistance PfeEF2 mutants

Application Scenarios for Cabamiquine in Malaria Research and Development


In Vitro Susceptibility Testing of Field Isolates

Cabamiquine serves as a reference compound for ex vivo drug susceptibility assays of P. falciparum field isolates. Its consistently low IC50 (<10 nM) across diverse isolates [1] makes it an ideal positive control for screening panels of next-generation antimalarials. Researchers can benchmark new compounds against cabamiquine to identify agents with superior or comparable potency.

Combination Therapy Development and Dose Optimization

Cabamiquine is a key component in the development of new antimalarial combination therapies. Its synergistic or additive effect with pyronaridine, as demonstrated by pharmacometric modeling [1], enables lower total drug doses and improved patient compliance. Procurement of cabamiquine is essential for studies aimed at defining optimal dose ratios and combination regimens.

Mechanistic Studies of Translation Inhibition

As a specific inhibitor of Plasmodium eEF2 [1], cabamiquine is a critical tool for investigating protein synthesis in malaria parasites. It can be used in biochemical and cellular assays to study ribosome translocation, elongation kinetics, and the development of resistance mutations. Procurement of high-purity cabamiquine is necessary for these precise mechanistic studies.

Killing Kinetics and Cytostatic/Cytocidal Studies

Cabamiquine's unique lag phase and cytostatic effect, as revealed by time-lapse microscopy [1], make it a valuable tool for studying parasite killing dynamics. It can be used to differentiate between cytostatic and cytotoxic drug actions, aiding in the classification of new antimalarial candidates and the design of combination regimens that exploit distinct killing mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cabamiquine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.